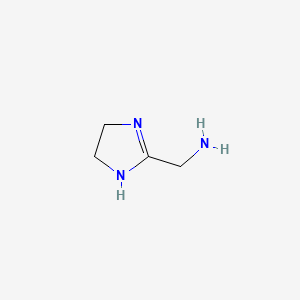
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related ethyl cyano compounds involves various chemical reactions, including the reaction of lithium salts of ethyl cyanoacetate with specific fluoro-compounds to prepare compounds with similar structures. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared using a similar approach, demonstrating the compound's crystalline structure and characterization through IR, UV, and NMR spectrometry (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the tautomeric forms and the geometric arrangement of functional groups within the molecule. For example, the structure of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate has been analyzed, showing interactions like N⋯π and O⋯π in its crystal packing (Zhang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of ethyl cyano compounds encompasses a variety of reactions, including coupling reactions catalyzed by specific metal complexes. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates have been synthesized via coupling reactions between α,β-unsaturated acetals and cyanoacetate, showcasing the compound's ability to undergo transformations and elucidate mechanisms based on DFT calculations (Seino et al., 2017).
Physical Properties Analysis
The physical properties, such as vapor-liquid equilibria, have been studied for ethyl compounds, providing insights into their behavior under various conditions. Research on systems like ethyl ethanoate and related mixtures aids in understanding the ideality and deviations in mixtures containing similar ethyl cyano compounds (Senol, 1998).
Chemical Properties Analysis
The chemical properties of ethyl cyano compounds include their thermodynamic characteristics and reactivity towards other chemical entities. Studies on derivatives, such as ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate, have determined their enthalpic characteristics and contributed to the understanding of their formation and stability (Kos et al., 2017).
Applications De Recherche Scientifique
Crystal Packing and Interactions
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate demonstrates unique crystal packing properties due to non-traditional hydrogen bonding interactions. Zhang et al. (2011) found that the compound forms a double-ribbon structure through N⋯π and C–H⋯O hydrogen bonds, showcasing its potential in crystal engineering and design (Zhang, Wu, & Zhang, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been explored, highlighting the compound's versatility in organic synthesis. For example, Johnson et al. (2006) synthesized a variant with a focus on its crystalline structure and bonding characteristics, providing insights into its molecular configuration (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Non-Hydrogen Bond Interactions
The compound has been a subject of study for its unusual non-hydrogen bond type interactions. Zhang et al. (2012) identified a rare C⋯π interaction in a related compound, which is significant for understanding molecular interactions in organic chemistry (Zhang, Tong, Wu, & Zhang, 2012).
Thermodynamic Characteristics
The thermodynamic properties of ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives, closely related to the subject compound, have been studied by Kos et al. (2017). They provided detailed insights into their enthalpic characteristics, enhancing our understanding of the compound's energy dynamics (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).
Coenzyme NADH Model Reaction
A study by Fang et al. (2006) involved a reaction with a coenzyme NADH model, highlighting the compound's role in understanding biochemical reactions and potentially aiding in the development of new pharmaceuticals (Fang, Liu, Wang, & Ke, 2006).
Propriétés
IUPAC Name |
ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYZZUPYLVGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288376 |
Source


|
| Record name | Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
CAS RN |
59746-98-4 |
Source


|
| Record name | Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)




